N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide is an organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a phenyl ring through an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of 4-bromo-3,5-dimethylpyrazole: This can be achieved by reacting 3,5-dimethylpyrazole with bromine under controlled conditions.
Coupling with 4-aminophenylacetamide: The brominated pyrazole is then coupled with 4-aminophenylacetamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism by which N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole: This compound is structurally similar but features an acetyl group instead of an acetamide group.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: Another related compound with a benzonitrile group instead of an acetamide group.
Uniqueness
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-13(14)9(2)17(16-8)12-6-4-11(5-7-12)15-10(3)18/h4-7H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQORHKDSUZHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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